293P-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

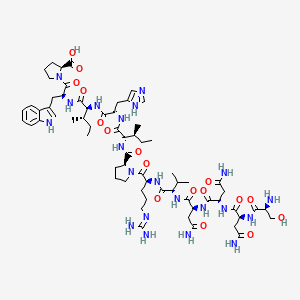

Fórmula molecular |

C65H99N21O17 |

|---|---|

Peso molecular |

1446.6 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C65H99N21O17/c1-7-32(5)51(61(99)81-44(63(101)86-21-13-18-46(86)64(102)103)22-34-27-74-38-15-10-9-14-36(34)38)83-56(94)40(23-35-28-72-30-75-35)80-60(98)52(33(6)8-2)84-58(96)45-17-12-20-85(45)62(100)39(16-11-19-73-65(70)71)76-59(97)50(31(3)4)82-57(95)43(26-49(69)90)79-55(93)42(25-48(68)89)78-54(92)41(24-47(67)88)77-53(91)37(66)29-87/h9-10,14-15,27-28,30-33,37,39-46,50-52,74,87H,7-8,11-13,16-26,29,66H2,1-6H3,(H2,67,88)(H2,68,89)(H2,69,90)(H,72,75)(H,76,97)(H,77,91)(H,78,92)(H,79,93)(H,80,98)(H,81,99)(H,82,95)(H,83,94)(H,84,96)(H,102,103)(H4,70,71,73)/t32-,33-,37-,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-/m0/s1 |

Clave InChI |

OSBFVDQOHWHYLU-KQFWFVOJSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCC[C@H]4C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |

Origen del producto |

United States |

Foundational & Exploratory

The 293 Cell Line: A Technical Guide to its History, Development, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Embryonic Kidney (HEK) 293 cell line stands as a cornerstone of modern biological research and the biopharmaceutical industry. Its remarkable ease of culture, high transfectability, and human origin have made it an invaluable tool for a vast array of applications, from fundamental studies of gene function to the large-scale production of therapeutic proteins and viral vectors. This in-depth technical guide provides a comprehensive overview of the history and development of the 293 cell line, detailed experimental protocols for its use, and an exploration of the key molecular characteristics that underpin its utility.

History and Development of the 293 Cell Line

The story of the 293 cell line begins in the early 1970s in the laboratory of Dr. Alex Van der Eb at Leiden University in the Netherlands. The primary culture of human embryonic kidney cells was established from the kidney of a healthy, legally aborted fetus.[1][2] The true breakthrough, however, came from the work of Dr. Frank Graham, a postdoctoral fellow in Van der Eb's lab. In his 293rd experiment, Graham successfully immortalized these primary cells by transfecting them with sheared DNA from human adenovirus 5 (Ad5).[2][3][4] This experiment gave the cell line its now-famous numerical designation.

The immortalization was a result of the integration of approximately 4.5 kilobases from the left arm of the Ad5 genome into chromosome 19 of the host cells.[2][5] This integrated viral DNA fragment contains the E1A and E1B genes, which are crucial for the transformed phenotype of 293 cells. The E1A proteins drive the cell cycle forward, primarily by binding to and inactivating the tumor suppressor protein Rb. The E1B proteins inhibit apoptosis, in part by binding to and inactivating the tumor suppressor p53.[6][7] This dual action of promoting cell proliferation while preventing cell death is the molecular basis for the immortality of the 293 cell line.

Initially, the exact cellular origin of the 293 line was ambiguous, with suggestions that it could be of endothelial, epithelial, or fibroblastic lineage.[1] However, later studies of its mRNA and gene products have suggested a neuronal precursor origin, as adenovirus has a higher transformation efficiency for neuronal lineage cells.[2]

Over the decades, the original 293 cell line has been adapted and modified to generate a variety of derivatives with enhanced characteristics for specific applications. These derivatives are now widely used in academic and industrial research worldwide.[8][9]

Key Characteristics and Quantitative Data

The 293 cell line and its derivatives possess a unique set of characteristics that make them highly desirable for a wide range of research applications. A summary of these key quantitative and qualitative features is presented below.

Table 1: General Characteristics of the HEK 293 Cell Line

| Characteristic | Description |

| Origin | Human Embryonic Kidney |

| Morphology | Epithelial-like, adherent[8] |

| Doubling Time | Approximately 24-34 hours[10][11][12] |

| Cell Diameter | 11-15 µm[13] |

| Karyotype | Hypotetraploid, with a modal chromosome number of 64 |

| Transfection | Highly amenable to various transfection methods |

Table 2: Performance Metrics of HEK 293 Cells in Common Applications

| Application | Parameter | Typical Values |

| Transfection Efficiency | Calcium Phosphate | 49.0 ± 3.1%[14][15] |

| Lipofectamine-based reagents | 51.7 ± 4.9% to ~80%[6][14][15] | |

| Polyethylenimine (PEI) | Consistently high with minimal cytotoxicity[2][16] | |

| Recombinant Protein Yield | Transient Transfection (mCherry) | ~1.8 mg/L (stable clones)[17] |

| Transient Transfection (Factor VII) | 315 ng/mL[17] | |

| Stable Pools (various proteins) | 5-7 mg/L[18] | |

| Optimized Systems | 95-120 mg/L[19] | |

| Viral Vector Production | Lentivirus (unconcentrated) | 10^6 to 10^7 TU/mL[1] |

| Lentivirus (optimized systems) | > 1 x 10^8 TU/mL[20] | |

| Adenovirus | 1-3 x 10^10 TCID50/mL[11] |

Experimental Protocols

This section provides detailed protocols for the culture, transfection, and cryopreservation of 293 cells, as well as a standard method for lentivirus production.

Cell Culture and Maintenance

-

Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with phosphate-buffered saline (PBS).

-

Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing pre-warmed complete growth medium.

-

Change the medium every 2-3 days.

-

Calcium Phosphate Transfection (Original Method)

This protocol is adapted from the original method developed by Frank Graham.

-

Cell Seeding: The day before transfection, seed HEK 293 cells in a 10 cm dish at a density that will result in 60-80% confluency on the day of transfection.

-

DNA-Calcium Chloride Mixture: In a sterile tube, mix 10-20 µg of plasmid DNA with sterile water to a final volume of 450 µL. Add 50 µL of 2.5 M CaCl2 and mix gently.

-

Precipitate Formation: While gently vortexing the DNA-CaCl2 mixture, add 500 µL of 2x HEPES-buffered saline (HBS) dropwise. A fine precipitate should form.

-

Incubation: Incubate the mixture at room temperature for 20-30 minutes.

-

Transfection: Add the DNA-calcium phosphate precipitate dropwise and evenly to the culture medium in the dish.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 12-16 hours.

-

Medium Change: The following day, aspirate the medium containing the precipitate and replace it with fresh, pre-warmed complete growth medium.

-

Analysis: Analyze gene expression 24-72 hours post-transfection.

Lentivirus Production in HEK 293T Cells

This protocol is for the production of lentiviral particles using a second-generation packaging system.

-

Cell Seeding: The day before transfection, seed 7x10^5 HEK 293T cells per 6 cm plate in DMEM with 10% FBS without antibiotics.[8]

-

Transfection Mixture:

-

Prepare a mixture of the lentiviral vector plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) in a sterile tube.

-

In a separate tube, dilute the transfection reagent (e.g., PEI or a lipid-based reagent) in serum-free medium according to the manufacturer's instructions.

-

Combine the DNA and transfection reagent mixtures and incubate at room temperature to allow for complex formation.

-

-

Transfection: Add the transfection complex dropwise to the cells.

-

Incubation: Incubate the cells for 12-15 hours.[8]

-

Medium Change: Replace the transfection medium with fresh complete growth medium containing antibiotics.[8]

-

Virus Harvest:

-

At 48 hours post-transfection, collect the supernatant containing the viral particles.

-

A second harvest can be performed at 72 hours post-transfection.[9]

-

Pool the harvests and centrifuge at a low speed to pellet any detached cells.

-

The viral supernatant can be used directly or concentrated and stored at -80°C.

-

Cryopreservation of 293 Cells

-

Cell Preparation: Culture the desired quantity of HEK 293 cells to 70-90% confluency.

-

Harvesting: Detach the cells using trypsin, neutralize with complete medium, and pellet the cells by centrifugation.

-

Resuspension: Resuspend the cell pellet in a chilled freezing medium composed of 90% FBS and 10% DMSO at a density of at least 3 million viable cells/mL.

-

Aliquoting: Dispense 1 mL aliquots of the cell suspension into cryovials.

-

Freezing: Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight. This ensures a cooling rate of approximately -1°C per minute.

-

Long-term Storage: Transfer the vials to liquid nitrogen for long-term storage.

Signaling Pathways and Experimental Workflows

The integration of Adenovirus 5 E1A and E1B genes into the 293 cell genome fundamentally alters key cellular signaling pathways, leading to their immortalization and high protein production capacity. The following diagrams, generated using the DOT language, illustrate these critical interactions and a typical experimental workflow.

Applications in Research and Drug Development

The versatility of the 293 cell line has led to its adoption in a multitude of research and development applications:

-

Recombinant Protein Production: Due to their human origin, 293 cells can perform complex post-translational modifications, making them ideal for producing therapeutic proteins that are functionally similar to their native counterparts.[8]

-

Viral Vector Production: 293 cells, and particularly the 293T derivative which expresses the SV40 large T-antigen, are the workhorses for producing lentiviral, adenoviral, and adeno-associated viral (AAV) vectors for gene therapy and vaccine development.[1][3]

-

Gene Function Studies: Their high transfection efficiency makes them an excellent model system for studying the function of genes and the effects of gene mutations.

-

Drug Screening and Toxicology: 293 cells are frequently used to test the cytotoxicity and efficacy of new drug candidates.

-

Signal Transduction Research: They provide a reliable platform for investigating cellular signaling pathways.

Conclusion

From its serendipitous creation in the 293rd experiment of Frank Graham to its current status as a ubiquitous tool in molecular biology, the HEK 293 cell line has had a profound impact on scientific discovery and the development of new medicines. Its unique combination of human origin, ease of use, and high efficiency in protein and virus production ensures its continued importance in the years to come. This guide provides a solid foundation for researchers and professionals to effectively utilize this invaluable cellular resource.

References

- 1. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]

- 2. Comparing transfection methods for enhanced gene delivery: A study of Calcium Chloride, Polyethylenimine, and JetPrime in HEK 293T Cells using mEGFP and mCHERRY reporters | Health Sciences Quarterly [journals.gen.tr]

- 3. addgene.org [addgene.org]

- 4. mdanderson.org [mdanderson.org]

- 5. Investigating dynamics of lentiviral vector secretion from HEK293T producer cells using a fractionated perfusion system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wild-type p53 mediates apoptosis by E1A, which is inhibited by E1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of adenoviral proteins with pRB and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hollingscancercenter.org [hollingscancercenter.org]

- 9. 1769030.fs1.hubspotusercontent-na1.net [1769030.fs1.hubspotusercontent-na1.net]

- 10. beckman.com [beckman.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Optimization of HEK 293 cell growth by addition of non-animal derived components using design of experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]

- 14. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain | PLOS One [journals.plos.org]

- 15. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. journals.plos.org [journals.plos.org]

- 19. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lentivirus Production for Research | Thermo Fisher Scientific - TW [thermofisher.com]

The Cellular Workhorse: A Technical Guide to HEK293T Cells

For Researchers, Scientists, and Drug Development Professionals

The Human Embryonic Kidney 293T (HEK293T) cell line stands as a cornerstone of modern biological research and a pivotal tool in the development of novel therapeutics. A derivative of the HEK293 cell line, HEK293T cells have been genetically engineered for superior performance in a variety of applications, most notably in transient gene expression and viral vector production. This guide provides an in-depth exploration of the core characteristics of HEK293T cells, offering quantitative data, detailed experimental protocols, and visual representations of key biological processes to empower researchers in their scientific endeavors.

Core Characteristics and Origins

HEK293T cells were derived from the HEK293 cell line, which itself originated from human embryonic kidney cells transformed with sheared adenovirus 5 DNA in the early 1970s.[1][2] The defining feature of the HEK293T line is the stable integration of a gene encoding the Simian Virus 40 (SV40) large T-antigen.[1][3][4] This single modification dramatically enhances their utility in molecular biology.

The SV40 large T-antigen allows for the episomal replication of plasmids containing the SV40 origin of replication.[1][5] This leads to a high copy number of the transfected plasmid within the cell, resulting in significantly amplified expression of the gene of interest.[6][7] This characteristic is the primary reason for the exceptional protein and viral vector yields achievable with HEK293T cells.[3][6]

Morphologically, HEK293T cells are adherent and exhibit an epithelial-like appearance, typically flattened and elongated.[1][3] They are known for their robust and rapid growth, making them relatively easy to culture and maintain in a laboratory setting.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters of HEK293T cells, providing a convenient reference for experimental planning.

| Parameter | Value | References |

| Morphology | Epithelial-like, adherent | [1][3] |

| Diameter | 11 - 15 µm | [1] |

| Karyotype | Hypotetraploid, modal chromosome number of 64 | [1][10] |

| Doubling Time | Approximately 18 - 30 hours | [1][11][12] |

| Transfection Efficiency | Can exceed 80% | [8][13] |

| Protein Yield Increase (vs. HEK293) | 2- to 5-fold higher | [6] |

| Culture Condition | Recommendation | References |

| Growth Medium | DMEM, high glucose, supplemented with 10% FBS | [1][9] |

| Temperature | 37°C | [1][9] |

| CO₂ Concentration | 5% | [1][9] |

| Seeding Density (for passaging) | 1 x 10⁴ cells/cm² | [1] |

| Subculture Ratio | 1:5 to 1:20 | [11][12] |

| Passaging Frequency | Every 2-4 days (at 80-90% confluency) | [12][14] |

Key Applications in Research and Drug Development

The unique attributes of HEK293T cells make them an invaluable tool across a spectrum of research and development activities:

-

Recombinant Protein Production: Their high transfection efficiency and the ability to amplify plasmid copy number lead to robust production of recombinant proteins for structural and functional studies.[3][15]

-

Viral Vector Production: HEK293T cells are the industry standard for producing high-titer lentiviral and retroviral vectors, which are essential for gene therapy research and development.[5][16]

-

Vaccine Development: These cells are utilized to produce viral antigens and virus-like particles for vaccine candidates.[1][17]

-

Gene Expression Studies: The ease and efficiency of transient transfection make them ideal for studying gene function, protein-protein interactions, and cellular signaling pathways.[8][16]

-

Drug Screening and Toxicology: Their human origin provides a physiologically relevant system for assessing the efficacy and toxicity of drug candidates.[1][8]

Experimental Protocols

General Cell Culture and Maintenance of HEK293T Cells

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

-

Biosafety cabinet

Protocol:

-

Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin. Warm the medium to 37°C before use.

-

Cell Thawing: Thaw a cryopreserved vial of HEK293T cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.

-

Medium Change: Replace the medium every 2-3 days.

-

Cell Passaging (Subculturing):

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.

-

Add 8-10 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:10 or 1:20 dilution) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

-

Return the new flask to the incubator.

-

Transient Transfection of HEK293T Cells using Lipofectamine

Materials:

-

HEK293T cells (70-90% confluent in a 6-well plate)

-

Plasmid DNA of interest

-

Lipofectamine 2000 or 3000 transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (antibiotic-free for transfection)

Protocol:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Preparation of DNA-Lipofectamine Complexes (per well):

-

Tube A: Dilute 2.5 µg of plasmid DNA into 250 µL of Opti-MEM. Mix gently.

-

Tube B: Dilute 5 µL of Lipofectamine reagent into 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

-

-

Complex Formation: Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.

-

Transfection:

-

Aspirate the medium from the wells containing the HEK293T cells.

-

Add 2 mL of fresh, pre-warmed, antibiotic-free complete growth medium to each well.

-

Add the 500 µL of DNA-lipid complex mixture dropwise to each well.

-

Gently rock the plate to ensure even distribution of the complexes.

-

-

Incubation: Return the plate to the incubator (37°C, 5% CO₂).

-

Post-Transfection:

-

The medium can be changed after 4-6 hours if toxicity is a concern.

-

Assay for gene expression at 24-72 hours post-transfection, depending on the specific experiment and the nature of the expressed protein.

-

Visualizing Key Processes

To further elucidate the mechanisms and workflows associated with HEK293T cells, the following diagrams are provided.

Caption: Mechanism of SV40 Large T-Antigen in HEK293T cells.

References

- 1. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]

- 2. HEK 293 cells - Wikipedia [en.wikipedia.org]

- 3. HEK cells – what's to know on Human Embryonic Kidney Cells | evitria [evitria.com]

- 4. researchgate.net [researchgate.net]

- 5. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HEK293T vs. HEK293: Key Differences [cytion.com]

- 7. HEK293, 293T, or 293FT? How to Choose the Right Packaging Cell Line for Your Experiment_Vitro Biotech [vitrobiotech.com]

- 8. Advantages of HEK Cells in Drug Discovery [cytion.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. beckman.com [beckman.com]

- 11. HEK Cell Splitting and Maintenance | Şen Lab [receptor.nsm.uh.edu]

- 12. researchgate.net [researchgate.net]

- 13. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 14. Culture and transfection of HEK293T cells [protocols.io]

- 15. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology [cytion.com]

- 16. A Deep Dive into the HEK293 Cell Line Family [procellsystem.com]

- 17. ebiohippo.com [ebiohippo.com]

The Strategic Advantage of 293FT Cells in High-Titer Lentivirus Production: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the efficient production of high-titer lentiviral vectors is paramount for the success of gene delivery and cell therapy applications. The choice of the producer cell line is a critical determinant of viral yield and quality. Among the commonly used HEK293-derived cell lines, the 293FT cell line has emerged as a superior option for maximizing lentiviral production. This guide provides a comprehensive overview of the advantages of 293FT cells, supported by comparative data, detailed experimental protocols, and workflow visualizations.

Executive Summary

The 293FT cell line, a clonal derivative of the 293T cell line, is engineered for robust, high-titer lentivirus production. Its principal advantages stem from its stable expression of the SV40 large T antigen, coupled with selection for a faster growth rate and higher transfectability compared to its predecessors, HEK293 and 293T cells. These characteristics translate to significantly increased viral particle yield, making 293FT cells the preferred choice for demanding applications such as the transduction of primary cells, stem cells, and for in vivo studies.

Comparative Analysis of HEK293-Derived Cell Lines

The evolution from the parental HEK293 cell line to the specialized 293FT line has been driven by the need for enhanced viral production capabilities. The key distinguishing feature is the integration of the SV40 large T antigen, which is absent in HEK293 cells but present in both 293T and 293FT cells.

| Feature | HEK293 | HEK293T | 293FT |

| Origin | Human Embryonic Kidney cells transformed with sheared Adenovirus 5 DNA.[1] | HEK293 cells stably transfected with a temperature-sensitive SV40 large T antigen.[2] | A clonal derivative of 293T cells selected for faster growth and higher transfection efficiency.[1][2] |

| SV40 Large T Antigen | Absent.[1] | Present (temperature-sensitive allele).[2] | Present (stably expressed).[2] |

| Growth Rate | Standard. | Faster than HEK293.[3] | Faster than 293T.[1] |

| Transfection Efficiency | Good. | High.[3] | Very High.[1] |

| Typical Lentiviral Titer | Low. | High (e.g., 10^6 - 10^7 IU/mL).[4] | Highest (often 2- to 3-fold higher than 293T).[1] |

The Central Role of the SV40 Large T Antigen

The presence of the SV40 large T antigen is the primary molecular advantage of 293T and 293FT cells for lentivirus production. This viral oncoprotein drives the host cell into S phase, creating an optimal environment for the replication of the lentiviral packaging plasmids that contain the SV40 origin of replication.

References

- 1. HEK293, 293T, or 293FT? How to Choose the Right Packaging Cell Line for Your Experiment_Vitro Biotech [vitrobiotech.com]

- 2. The Scattered Twelve Tribes of HEK293 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]

The 293 Cell Line: A Cornerstone of Modern Virology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Human Embryonic Kidney (HEK) 293 cell line, and its derivatives, stand as indispensable tools in the field of virology. Since their inception, these cells have been instrumental in advancing our understanding of viral biology, developing viral vectors for gene therapy, and producing vaccines and therapeutic proteins. This guide provides a comprehensive overview of the applications of the 293 cell line in virology, complete with quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Core Applications in Virology

The utility of the 293 cell line in virology is primarily attributed to its high transfectability and its capacity to support the replication of replication-deficient viruses.[1][2] The original HEK293 cell line was generated by transforming human embryonic kidney cells with sheared adenovirus 5 DNA, resulting in the stable integration of the viral E1A and E1B genes into the cellular genome.[3][4] These genes are crucial for expressing viral proteins and creating a cellular environment conducive to viral replication.

A key derivative, the 293T cell line, was created by introducing the SV40 large T-antigen, which further enhances protein expression from plasmids containing the SV40 origin of replication.[5][6] This makes 293T cells particularly adept at producing high titers of retroviruses, including lentiviruses.[5][6] Furthermore, suspension-adapted 293 cell lines have been developed to facilitate large-scale production of viral vectors and proteins in bioreactors.[7]

The primary applications of 293 cells in virology include:

-

Viral Vector Production: 293 cells are the workhorses for producing a wide range of viral vectors, including adenoviral (Ad), adeno-associated viral (AAV), and lentiviral (LV) vectors. These vectors are essential for gene therapy research and clinical applications.

-

Virus Titration: These cells are routinely used to determine the concentration of infectious viral particles in a sample through methods like the plaque assay and the 50% Tissue Culture Infectious Dose (TCID50) assay.

-

Studying Virus-Host Interactions: The well-characterized genetic background of 293 cells makes them an excellent model system for investigating the molecular mechanisms of viral entry, replication, and pathogenesis, as well as the host's immune response.

-

Antiviral Drug Screening: Their ability to support the replication of various viruses allows for high-throughput screening of potential antiviral compounds.

-

Recombinant Protein Expression: The high protein production capacity of 293 cells is leveraged to express viral proteins for structural studies, vaccine development, and diagnostic assays.[1][2]

Data Presentation: Quantitative Insights into 293 Cell Line Performance

The efficiency of viral production and transfection are critical parameters in virology research. The following tables summarize key quantitative data related to the use of 293 cells for various applications.

Table 1: Viral Vector Production Titers in 293 and 293T Cells

| Viral Vector | Cell Line | Production Method | Titer Range | Reference(s) |

| Adenovirus | HEK293 | Adherent Culture | 10⁸ - 10⁹ pfu/mL | [8] |

| Adenovirus | Suspension 293 | Perfusion Culture | 3.2 x 10⁹ - 7.8 x 10⁹ IVP/mL | [9] |

| Lentivirus | HEK293T | Adherent Culture | 10⁶ - 10⁹ TU/mL | [5][10] |

| Adeno-Associated Virus (AAV) | HEK293 | Adherent Culture | >1 x 10¹³ vg/mL | [11] |

| Adeno-Associated Virus (AAV) | Suspension 293 | Transient Transfection | >1 x 10¹⁴ vg/L | [12] |

| Influenza Virus | Suspension HEK293 | Bioreactor | up to 10⁹ IVP/mL | [6] |

Table 2: Transfection Efficiency in HEK293 and 293T Cells

| Transfection Reagent | Cell Line | Transfection Efficiency | Reference(s) |

| Polyethylenimine (PEI) | HEK293T | Consistently high, suitable for large-scale | [13][14] |

| Calcium Phosphate | HEK293T | Moderate, cost-effective | [13][14] |

| Lipofectamine | HEK293T | High, but can be more expensive | [14] |

| JetPrime | HEK293T | High at 24h, potential cytotoxicity at 48h | [13][15] |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by viral infections in 293 cells and standard experimental workflows.

Signaling Pathways

// Nodes Ad5 [label="Adenovirus 5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E1A [label="E1A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E1B [label="E1B-55k", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p300_CBP [label="p300/CBP", fillcolor="#FBBC05"]; Rb [label="pRb", fillcolor="#FBBC05"]; p53 [label="p53", fillcolor="#FBBC05"]; WNT_Signal [label="WNT Signaling\nComponents\n(AXIN1, APC, DVL2)", shape=ellipse, fillcolor="#F1F3F4"]; CellCycle [label="Cell Cycle\nProgression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ViralReplication [label="Viral Gene\nExpression &\nReplication", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CytoplasmicAggregates [label="Cytoplasmic\nAggregates", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Ad5 -> E1A [label="expresses"]; Ad5 -> E1B [label="expresses"]; E1A -> p300_CBP [arrowhead=tee, label="inhibits"]; E1A -> Rb [arrowhead=tee, label="inhibits"]; E1B -> p53 [arrowhead=tee, label="inhibits"]; Rb -> CellCycle [arrowhead=tee, label="inhibits"]; p53 -> Apoptosis [label="induces"]; E1A -> ViralReplication [label="activates"]; E1B -> CytoplasmicAggregates [label="induces formation with"]; WNT_Signal -> CytoplasmicAggregates [style=dashed]; }

Caption: Adenovirus E1A and E1B Signaling in HEK293 Cells.

// Nodes Influenza [label="Influenza Virus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NS1 [label="NS1 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p85 [label="p85 (PI3K subunit)", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ViralReplication [label="Viral Replication", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Influenza -> NS1 [label="expresses"]; NS1 -> p85 [label="binds & activates"]; p85 -> PI3K [label="activates"]; PI3K -> PIP2 [label="phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> Akt [label="activates"]; Akt -> Apoptosis [arrowhead=tee, label="inhibits"]; Akt -> ViralReplication [label="promotes"]; }

Caption: Influenza Virus NS1-Mediated PI3K/Akt Pathway Activation.

// Nodes SV40_LT [label="SV40 Large\nT-Antigen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cGAS [label="cGAS", fillcolor="#FBBC05"]; STING [label="STING", fillcolor="#FBBC05"]; TBK1 [label="TBK1", fillcolor="#FBBC05"]; IRF3 [label="IRF3", fillcolor="#FBBC05"]; IFN [label="Type I Interferon\n(IFN) Production", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytosolic_DNA [label="Cytosolic DNA\n(e.g., from transfection)", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Cytosolic_DNA -> cGAS [label="senses"]; cGAS -> STING [label="activates"]; STING -> TBK1 [label="activates"]; TBK1 -> IRF3 [label="phosphorylates"]; IRF3 -> IFN [label="induces"]; SV40_LT -> STING [arrowhead=tee, label="inhibits signaling"]; }

Caption: SV40 Large T-Antigen and the cGAS-STING Pathway in 293T Cells.

Experimental Workflows

// Nodes start [label="Day 0: Seed HEK293T Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfection [label="Day 1: Co-transfect with\n- Transfer Plasmid\n- Packaging Plasmid\n- Envelope Plasmid", shape=box3d]; medium_change [label="Day 2: Change Medium", shape=cds]; harvest1 [label="Day 3 (48h): Harvest Viral Supernatant", shape=cds]; harvest2 [label="Day 4 (72h): Harvest Viral Supernatant", shape=cds]; pooling [label="Pool and Filter Supernatants", shape=folder]; titration [label="Titrate Virus (e.g., p24 ELISA or qPCR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; storage [label="Aliquot and Store at -80°C", shape=ellipse, fillcolor="#FBBC05"];

// Edges start -> transfection; transfection -> medium_change; medium_change -> harvest1; harvest1 -> harvest2; harvest2 -> pooling; pooling -> titration; pooling -> storage; }

Caption: General Workflow for Lentivirus Production in HEK293T Cells.

// Nodes start [label="Day 0: Seed HEK293 Cells in 6-well plates", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; infection [label="Day 1: Infect with serial dilutions of virus", shape=box3d]; overlay [label="Add semi-solid overlay (e.g., agarose)", shape=cds]; incubation [label="Incubate for 7-10 days for plaque formation", shape=cds]; staining [label="Fix and stain with crystal violet", shape=folder]; counting [label="Count plaques and calculate titer (PFU/mL)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> infection; infection -> overlay; overlay -> incubation; incubation -> staining; staining -> counting; }

Caption: Workflow for Viral Titer Determination by Plaque Assay.

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful virology research. The following sections provide step-by-step methodologies for key experiments utilizing the 293 cell line.

Protocol 1: Lentivirus Production in HEK293T Cells (Adherent Culture)

This protocol describes the production of lentiviral vectors using polyethylenimine (PEI) based transfection of adherent HEK293T cells.

Materials:

-

HEK293T cells (low passage, <20)

-

Complete growth medium: DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Transfection medium: Serum-free DMEM or Opti-MEM

-

Lentiviral transfer plasmid (containing gene of interest)

-

Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for a 2nd generation system)

-

Polyethylenimine (PEI), 1 mg/mL stock solution, pH 7.0

-

0.45 µm syringe filters

-

10 cm tissue culture dishes

Procedure:

-

Day 0: Cell Seeding

-

Plate HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection (typically 5-8 x 10⁶ cells per dish).

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Day 1: Transfection

-

In a sterile tube, dilute the transfer, packaging, and envelope plasmids in 500 µL of serum-free medium. A common DNA ratio for a 2nd generation system is 4:3:1 (transfer:packaging:envelope) with a total of 10-15 µg of DNA per 10 cm dish.

-

In a separate sterile tube, dilute PEI in 500 µL of serum-free medium. The optimal DNA:PEI ratio is typically 1:3 (w/w).

-

Add the PEI solution to the DNA solution, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Gently add the DNA-PEI mixture dropwise to the cells. Swirl the dish to ensure even distribution.

-

Incubate at 37°C, 5% CO₂.

-

-

Day 2: Medium Change

-

Approximately 16-18 hours post-transfection, carefully aspirate the medium containing the transfection complexes and replace it with 10 mL of fresh complete growth medium.

-

-

Day 3 & 4: Virus Harvest

-

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.

-

Add 10 mL of fresh complete growth medium to the cells and return the dish to the incubator.

-

At 72 hours post-transfection, collect the supernatant and pool it with the 48-hour collection.

-

Filter the pooled supernatant through a 0.45 µm syringe filter to remove any cellular debris.

-

The filtered lentivirus can be used immediately or aliquoted and stored at -80°C.

-

Protocol 2: Adenovirus Amplification in HEK293 Cells

This protocol outlines the amplification of a recombinant adenovirus stock in HEK293 cells.[16]

Materials:

-

HEK293 cells

-

Complete growth medium

-

Adenovirus seed stock

-

10 cm tissue culture dishes

Procedure:

-

Cell Seeding:

-

Plate HEK293 cells in 10 cm dishes to be 90-95% confluent at the time of infection.[16]

-

-

Infection:

-

Add 100 µL of the adenovirus seed stock to the culture medium of the confluent HEK293 cells.[16]

-

Incubate at 37°C, 5% CO₂. Do not change the medium.

-

-

Virus Harvest:

-

Monitor the cells daily for cytopathic effect (CPE), which includes cell rounding and detachment. This typically occurs within 48 hours.

-

Once significant CPE is observed (most cells are detached), harvest both the cells and the medium into a sterile conical tube.

-

-

Lysis and Clarification:

-

Subject the cell suspension to three cycles of freeze-thaw to lyse the cells and release the intracellular viral particles. Perform freezing in a dry ice/ethanol bath or at -80°C and thawing in a 37°C water bath.

-

Centrifuge the lysate at 3000 rpm for 10 minutes to pellet the cell debris.

-

Carefully collect the supernatant containing the amplified adenovirus.

-

-

Storage:

-

The amplified adenovirus can be used immediately, stored at 4°C for short-term use, or aliquoted and stored at -80°C for long-term storage.

-

Protocol 3: Viral Titer Determination by Plaque Assay

This protocol describes the quantification of infectious viral particles (adenovirus or other lytic viruses) using a plaque assay on HEK293 cells.[17]

Materials:

-

HEK293 cells

-

Complete growth medium

-

Serum-free medium for dilutions

-

Viral stock

-

Overlay medium: 2x growth medium mixed 1:1 with 1.6% low-melting-point agarose

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well plates

Procedure:

-

Day 0: Cell Seeding

-

Plate HEK293 cells in 6-well plates to form a confluent monolayer on the day of infection.

-

-

Day 1: Infection

-

Prepare ten-fold serial dilutions of the viral stock in serum-free medium (e.g., 10⁻² to 10⁻⁸).

-

Aspirate the growth medium from the confluent cell monolayers.

-

Infect the cells by adding 200 µL of each viral dilution to duplicate wells.

-

Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution of the virus.

-

-

Overlay Application

-

Melt the 1.6% agarose and cool it to 42-45°C. Mix it 1:1 with pre-warmed 2x growth medium.

-

Aspirate the viral inoculum from the wells.

-

Gently add 2 mL of the overlay medium to each well.

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

-

Incubation

-

Incubate the plates at 37°C, 5% CO₂ for 7-10 days, or until plaques are visible.

-

-

Plaque Visualization and Counting

-

Fix the cells by adding a fixation solution (e.g., 10% formaldehyde) for at least 1 hour.

-

Carefully remove the agarose overlay.

-

Stain the cell monolayer with crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques (clear zones) in the wells.

-

-

Titer Calculation

-

Calculate the viral titer in plaque-forming units per mL (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)

-

Conclusion

The 293 cell line and its derivatives have proven to be an exceptionally versatile and robust platform for a wide array of applications in virology research. From the fundamental studies of virus-host interactions to the large-scale production of viral vectors for clinical gene therapy, these cells continue to be a cornerstone of innovation. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing this invaluable resource in their own work, ultimately contributing to the advancement of virology and the development of new therapies for viral diseases.

References

- 1. Frontiers | HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors [frontiersin.org]

- 2. Application of HEK293 Cell Line in the Production of Recombinant Proteins and Viral Vectors - Creative Biogene [creative-biogene.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. How to Produce Lentiviral Vectors Using HEK293T Cells [cytion.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. journals.asm.org [journals.asm.org]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. Video: Production of Adeno-Associated Virus Vectors in Cell Stacks for Preclinical Studies in Large Animal Models [jove.com]

- 12. Production of Recombinant Adeno-associated Virus Vectors Using Suspension HEK293 Cells and Continuous Harvest of Vector From the Culture Media for GMP FIX and FLT1 Clinical Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comparing transfection methods for enhanced gene delivery: A study of Calcium Chloride, Polyethylenimine, and JetPrime in HEK 293T Cells using mEGFP and mCHERRY reporters | Health Sciences Quarterly [journals.gen.tr]

- 16. sanquin.org [sanquin.org]

- 17. researchgate.net [researchgate.net]

Unraveling the Genetic Blueprint of a Cellular Workhorse: An In-depth Guide to the HEK293 Genome

For Researchers, Scientists, and Drug Development Professionals

The Human Embryonic Kidney 293 (HEK293) cell line stands as a cornerstone in modern biological research and the biopharmaceutical industry. Its remarkable ease of culture, high transfection efficiency, and capacity for human-like post-translational modifications have made it an indispensable tool for a vast array of applications, from fundamental studies of gene function to the large-scale production of therapeutic proteins and viral vectors. However, the very genetic alterations that conferred immortality and desirable growth characteristics upon these cells have also resulted in a complex and evolving genome. This technical guide provides a comprehensive exploration of the HEK293 genome, offering researchers the foundational knowledge required to effectively utilize this cell line and interpret experimental outcomes with precision.

Genesis of a Laboratory Staple: Origin and Immortalization

HEK293 cells were generated in 1973 by Alex van der Eb and Frank Graham at Leiden University. The cell line was established from the kidney of a healthy, legally aborted human embryo.[1][2] The number "293" denotes Graham's 293rd experiment, which successfully yielded a stable, immortalized cell line.[1]

The key to the immortalization of HEK293 cells lies in the integration of a roughly 4.5-kilobase fragment from the 5' end of the human adenovirus 5 (Ad5) genome into chromosome 19 of the embryonic kidney cells.[1][3] This integrated viral DNA, specifically the E1A and E1B genes, disrupts normal cell cycle control, pushing the cells into a state of continuous proliferation and preventing apoptosis.[4][5] While initially believed to be of epithelial or fibroblastic origin, more recent evidence suggests that the transformed cell may have been an embryonic adrenal precursor cell with neuronal characteristics.[1]

The Dynamic Karyotype of HEK293 Cells

A defining feature of the HEK293 genome is its complex and hypotriploid karyotype.[1] The modal chromosome number is 64, a significant deviation from the 46 chromosomes found in a normal human diploid cell.[2] This aneuploidy is a hallmark of many immortalized cell lines and contributes to the genomic instability observed in HEK293 cells. This inherent instability can lead to clonal variations between different laboratory stocks and over prolonged periods of culture.[6]

Table 1: Summary of Common Chromosomal Abnormalities in HEK293 Cells

| Chromosome Abnormality | Description | References |

| Modal Chromosome Number | 64 (Hypotriploid) | [2][3] |

| Common Numerical Variations | Three copies of the X chromosome; Four copies of chromosome 17 and 22. | [1][2] |

| Structural Rearrangements | der(1)t(1;15)(q42;q13), der(19)t(3;19)(q12;q13), der(12)t(8;12)(q22;p13) are common. | [2][3] |

| Adenovirus 5 Integration | A ~4.5 kb fragment of the Ad5 genome is integrated into chromosome 19 (19q13.2). | [1][3] |

| Other Notable Aberrations | Paired Xq+ and a single Xp+ in most cells. | [2][3] |

Gene Expression and Proteomic Landscape

The unique genetic background of HEK293 cells results in a distinct gene expression profile. Studies comparing various HEK293 sublines have identified a core set of differentially expressed genes related to cellular structure, morphology, and connectivity.[7]

Table 2: Overview of Differentially Expressed Gene Categories in HEK293 Cell Lines

| Gene Category | Expression Change | Implication | References |

| Cell Adhesion & Motility | Often Downregulated in derivatives | Reflects adaptation to culture conditions | |

| Cellular Component Organization | Altered | Associated with genomic instability and transformation | [7] |

| Metabolic Pathways | Variable | Reflects adaptation to specific culture media and growth conditions |

The proteome of HEK293 cells has also been extensively studied, revealing a high degree of similarity to other human cell lines in terms of the types of proteins expressed. However, significant quantitative differences in protein abundance are observed, even for housekeeping proteins.

Table 3: Summary of Proteomic Characteristics of HEK293 Cells

| Feature | Description | References |

| Proteome Coverage | High, with over 10,000 proteins typically identified. | |

| Protein Expression Variability | Significant quantitative differences in the expression levels of many proteins compared to other cell lines. | |

| Key Protein Classes | Robust expression of proteins involved in protein synthesis, metabolism, and cell proliferation. |

Key Signaling Pathways in HEK293 Cells

HEK293 cells are a popular model for studying a variety of cellular signaling pathways due to their human origin and robust response to stimuli. Two of the most commonly investigated pathways are G-protein coupled receptor (GPCR) signaling and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

G-Protein Coupled Receptor (GPCR) Signaling

HEK293 cells endogenously express a wide range of GPCRs and associated signaling molecules, making them an excellent system for studying receptor activation and downstream signaling cascades.

Caption: Simplified GPCR signaling pathway in HEK293 cells.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently studied in HEK293 cells to understand its role in normal and disease states.

Caption: Overview of the MAPK/ERK signaling cascade in HEK293 cells.

Experimental Protocols

Precise and reproducible experimental procedures are critical for obtaining reliable data. The following sections provide detailed protocols for key techniques used in the study of the HEK293 genome.

G-Banding Karyotyping of HEK293 Cells

This protocol outlines the steps for preparing and staining HEK293 chromosomes to visualize their banding patterns and identify chromosomal abnormalities.

Materials:

-

HEK293 cells in exponential growth phase

-

Colcemid solution (10 µg/mL)

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Trypsin-EDTA solution

-

Hypotonic solution (0.075 M KCl), pre-warmed to 37°C

-

Carnoy's fixative (3:1 methanol:glacial acetic acid), freshly prepared and chilled

-

Trypsin solution (0.025% in saline)

-

Giemsa stain

-

Gurr's buffer (pH 6.8)

-

Microscope slides

-

Coplin jars

-

Water bath at 37°C

-

Incubator at 60-65°C

Procedure:

-

Metaphase Arrest: Add Colcemid to the culture medium of exponentially growing HEK293 cells to a final concentration of 0.1 µg/mL. Incubate for 4-6 hours at 37°C to arrest cells in metaphase.

-

Cell Harvesting: Gently dislodge the cells by pipetting and transfer the cell suspension to a centrifuge tube. Centrifuge at 200 x g for 5 minutes.

-

Hypotonic Treatment: Discard the supernatant and resuspend the cell pellet in 5-10 mL of pre-warmed hypotonic KCl solution. Incubate in a 37°C water bath for 15-20 minutes to swell the cells.

-

Fixation: Add a few drops of fresh, cold Carnoy's fixative to the cell suspension and mix gently. Centrifuge at 200 x g for 5 minutes. Discard the supernatant, leaving a small amount to resuspend the pellet. Add 5-10 mL of fresh, cold fixative dropwise while gently vortexing. Repeat this wash step two more times.

-

Slide Preparation: After the final wash, resuspend the cell pellet in a small volume of fresh fixative. Drop the cell suspension from a height of about 30 cm onto clean, cold, wet microscope slides. Allow the slides to air dry.

-

Chromosome Banding:

-

Age the slides by incubating at 60-65°C for at least 1 hour or at room temperature overnight.

-

Immerse the slides in a Coplin jar containing 2X SSC at 60-65°C for 1-2 hours.

-

Rinse the slides briefly in 0.9% NaCl.

-

Treat the slides with a 0.025% trypsin solution for 10-90 seconds. The optimal time needs to be determined empirically.

-

Rinse the slides thoroughly with 0.9% NaCl.

-

Stain the slides in a 2% Giemsa solution in Gurr's buffer (pH 6.8) for 5-10 minutes.

-

Rinse the slides with distilled water and allow them to air dry.

-

-

Analysis: Examine the slides under a light microscope. Capture images of well-spread metaphases and arrange the chromosomes into a karyogram.

Caption: Workflow for G-banding karyotyping of HEK293 cells.

Transfection of HEK293 Cells

HEK293 cells are highly amenable to transfection, the process of introducing foreign nucleic acids into cells. Two common methods are Calcium Phosphate transfection and Lipofectamine-based transfection.

This method is a cost-effective and widely used technique for transfecting HEK293 cells.

Materials:

-

HEK293 cells (70-80% confluent)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid DNA

-

2.5 M CaCl₂

-

2x HEPES-buffered saline (HBS), pH 7.05

-

Sterile water

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293 cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

-

Prepare DNA-CaCl₂ Mixture: In a sterile tube, mix 10-20 µg of plasmid DNA with sterile water to a final volume of 450 µL. Add 50 µL of 2.5 M CaCl₂ and mix well.

-

Form Precipitate: While gently bubbling or vortexing 500 µL of 2x HBS in another sterile tube, add the DNA-CaCl₂ mixture dropwise. A fine, milky precipitate should form. Incubate at room temperature for 20-30 minutes.

-

Transfection: Add the calcium phosphate-DNA precipitate dropwise and evenly to the 10 cm dish of cells. Gently swirl the dish to distribute the precipitate.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-16 hours.

-

Medium Change: After the incubation period, remove the medium containing the precipitate and replace it with fresh, pre-warmed complete growth medium.

-

Assay: Analyze transgene expression 24-72 hours post-transfection.

Lipofectamine reagents are lipid-based formulations that form complexes with DNA, facilitating its entry into cells. This method often yields higher transfection efficiencies.

Materials:

-

HEK293 cells (90-95% confluent)

-

Complete growth medium

-

Plasmid DNA

-

Lipofectamine reagent (e.g., Lipofectamine 2000 or 3000)

-

Opti-MEM I Reduced Serum Medium

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate to reach 90-95% confluency on the day of transfection.

-

Prepare DNA-Lipofectamine Complexes:

-

In one tube, dilute 2.5 µg of plasmid DNA in 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine reagent in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and diluted Lipofectamine and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the 500 µL of DNA-Lipofectamine complexes dropwise to each well of the 6-well plate. Gently rock the plate to mix.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator.

-

Medium Change (Optional): The medium can be changed after 4-6 hours if cytotoxicity is a concern.

-

Assay: Analyze transgene expression 24-72 hours post-transfection.

Caption: Comparative workflow of Calcium Phosphate and Lipofectamine transfection methods.

Conclusion

The HEK293 cell line, a product of targeted viral transformation, possesses a genome that is both a powerful tool and a complex variable in experimental design. Its inherent genomic instability necessitates careful consideration and regular characterization, particularly when establishing new cell banks or performing long-term culture. By understanding the intricacies of the HEK293 genome, from its karyotypic abnormalities to its unique gene and protein expression profiles, researchers can better harness the power of this cellular workhorse for reproducible and impactful scientific discovery and therapeutic development. This guide serves as a foundational resource, empowering researchers to navigate the complexities of the HEK293 genome and optimize its use in their experimental endeavors.

References

- 1. HEK 293 cells - Wikipedia [en.wikipedia.org]

- 2. atcc.org [atcc.org]

- 3. 293. Culture Collections [culturecollections.org.uk]

- 4. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology [cytion.com]

- 5. HEK293 in cell biology and cancer research: phenotype, karyotype, tumorigenicity, and stress-induced genome-phenotype evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The 293pTP Cell Line: An In-Depth Technical Guide to Enhanced Adenovirus Packaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for efficient and high-titer production of recombinant adenoviruses for gene therapy and vaccine development has led to the engineering of specialized packaging cell lines. Among these, the 293pTP cell line stands out as a significant advancement. This technical guide provides a comprehensive overview of the 293pTP cell line, a derivative of the widely used Human Embryonic Kidney (HEK) 293 line, engineered to constitutively express the adenovirus type 5 (Ad5) precursor terminal protein (pTP). By providing a key component of the adenoviral replication machinery in trans, the 293pTP cell line is designed to accelerate and enhance the packaging of replication-deficient adenoviral vectors. This document delves into the fundamental role of pTP in adenovirus biology, offers detailed protocols for the culture and utilization of the 293pTP cell line, and presents available data on its performance in adenovirus production.

Introduction: The Role of pTP in Adenovirus Replication

Adenoviruses are double-stranded DNA viruses that have been extensively developed as vectors for gene delivery. A critical step in the adenovirus life cycle is the replication of its linear DNA genome. This process is initiated by a protein-priming mechanism, a feature that distinguishes it from the RNA-primed replication of host cellular DNA. The precursor terminal protein (pTP) is a cornerstone of this mechanism, acting as a protein primer for the initiation of DNA synthesis.[1]

The 80-kDa pTP forms a heterodimer with the adenovirus DNA polymerase (AdPol). This complex, in conjunction with other viral and cellular factors, binds to the origins of replication located at the inverted terminal repeats (ITRs) of the viral genome.[1] During the initiation of replication, AdPol catalyzes the covalent linkage of the first nucleotide, a deoxycytidine monophosphate (dCMP), to a serine residue on pTP.[2] This pTP-dCMP complex then serves as the primer for the subsequent elongation of the new DNA strand. Following replication, the pTP undergoes proteolytic cleavage by the adenovirus protease to form the mature terminal protein (TP), which remains covalently attached to the 5' ends of the progeny viral DNA.[3]

The constitutive expression of pTP in the 293pTP cell line is intended to increase the intracellular pool of this essential replication protein, thereby potentially accelerating the onset and efficiency of viral DNA replication and, consequently, the overall packaging process.

The 293pTP Cell Line: Origin and Characteristics

The 293pTP cell line is a genetically modified derivative of the HEK293 cell line. HEK293 cells are a standard in many biological laboratories, prized for their high transfectability and their ability to support the replication of E1-deleted adenoviral vectors due to their constitutive expression of the adenovirus E1A and E1B genes.

The key modification in the 293pTP cell line is the stable integration of a gene encoding the adenovirus type 5 precursor terminal protein. While the exact vector used for the commercially available 293pTP cell line is often proprietary, published research has described the creation of similar cell lines using various expression plasmids. For instance, 293 cell lines with inducible pTP expression have been generated using a tetracycline-dependent promoter system.[3] In these systems, 293 cells are first stably transfected with a plasmid encoding a tetracycline repressor/transactivator fusion protein, followed by a second transfection with a plasmid containing the pTP gene under the control of a tetracycline-responsive promoter.[3]

An important characteristic to consider when working with 293pTP cells is the potential impact of pTP overexpression on cell growth. Studies have shown that high-level constitutive expression of pTP can lead to a reduced growth rate in 293 cells. This should be taken into account when planning cell expansion and production timelines.

Data on Adenovirus Production

For context, the following table summarizes typical adenovirus yields obtained from standard HEK293 cells under various culture conditions, as reported in the literature. These values can serve as a baseline for researchers evaluating the performance of the 293pTP cell line in their own experiments.

| Cell Line | Culture Method | Virus Yield (Infectious Units/cell) | Reference |

| 293 | Standard Tissue Culture Plasticware | Up to 10,000 | [4] |

| 293 (adapted to suspension) | Stirred Tank Bioreactor (serum-free) | 2,000 - 7,000 | [4] |

| 293 on microcarriers | Stirred Tank Bioreactor (serum-containing) | 4,000 - 7,000 | [4] |

| 293-F (suspension) | Static Culture (low MOI, medium replacement) | Yields increased 2.4–2.7 times compared to high MOI batch culture | [5] |

| 293S | Perfusion Culture | 3.2 x 10⁹ - 7.8 x 10⁹ IVP/mL (total yield) | [6] |

Experimental Protocols

The following protocols are provided as a guide for the use of the 293pTP cell line for adenovirus packaging. These are based on standard protocols for HEK293 cells and should be optimized for specific adenoviral vectors and laboratory conditions.

Cell Culture of 293pTP Cells

Materials:

-

293pTP cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks/plates

Procedure:

-

Thawing of Cells:

-

Rapidly thaw the vial of frozen 293pTP cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).

-

Centrifuge at 150 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Plate the cells in an appropriate culture flask.

-

-

Maintenance and Passaging:

-

Culture the cells at 37°C in a humidified incubator with 5% CO₂.

-

Monitor cell growth and passage the cells when they reach 80-90% confluency. Note that the growth rate may be slower than that of standard 293 cells.

-

To passage, aspirate the medium and wash the cell monolayer with sterile PBS.

-

Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-5 minutes, or until the cells detach.

-

Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

-

Seed new flasks at a recommended split ratio (e.g., 1:3 to 1:6, to be optimized based on growth rate).

-

Adenovirus Production by Transient Transfection

Materials:

-

Healthy, sub-confluent 293pTP cells

-

Adenoviral vector plasmid (linearized)

-

Transfection reagent (e.g., calcium phosphate, PEI, or a commercial lipid-based reagent)

-

Serum-free medium for transfection complex formation (e.g., Opti-MEM)

-

Complete growth medium

Procedure:

-

Cell Plating:

-

The day before transfection, seed 293pTP cells in culture plates (e.g., 10 cm dishes) so that they will be 70-80% confluent on the day of transfection.

-

-

Transfection:

-

On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. This typically involves diluting the linearized adenoviral plasmid and the transfection reagent separately in serum-free medium before mixing and incubating to allow complex formation.

-

Gently add the transfection complexes to the cells.

-

Incubate the cells at 37°C for 4-6 hours.

-

After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.

-

-

Virus Harvest:

-

Incubate the cells for 7-10 days, or until a clear cytopathic effect (CPE) is observed (cells rounding up and detaching from the plate).

-

Harvest both the cells and the culture medium into a sterile centrifuge tube.

-

Subject the cell suspension to three cycles of freezing (e.g., in a dry ice/ethanol bath or -80°C freezer) and thawing (in a 37°C water bath) to lyse the cells and release the viral particles.[7]

-

Centrifuge the lysate at 3,000 x g for 15 minutes to pellet the cell debris.

-

Carefully collect the supernatant, which contains the crude viral lysate.

-

Adenovirus Purification (Simplified Protocol)

For many research applications, the crude viral lysate can be used directly for subsequent infections. For applications requiring higher purity, further purification is necessary.

Materials:

-

Crude viral lysate

-

Sterile PBS

Procedure:

-

The crude viral lysate can be used for subsequent amplification by infecting fresh, sub-confluent 293pTP or 293 cells.

-

For long-term storage, the crude lysate can be aliquoted and stored at -80°C.

-

For higher purity, methods such as cesium chloride (CsCl) density gradient ultracentrifugation or chromatography-based purification kits can be employed.[8]

Adenovirus Titration by Plaque Assay

Materials:

-

HEK293 or 293A cells

-

Crude or purified adenovirus stock

-

Complete growth medium

-

Agarose (low melting point)

-

Neutral Red stain (for visualization)

Procedure:

-

Cell Plating:

-

Seed HEK293 or 293A cells in 6-well plates so that they form a confluent monolayer on the day of infection.

-

-

Serial Dilution and Infection:

-

Prepare serial dilutions of the adenovirus stock in serum-free medium.

-

Remove the growth medium from the cells and infect each well with a different dilution of the virus.

-

Incubate at 37°C for 1-2 hours, gently rocking the plates every 15-20 minutes to ensure even distribution of the virus.

-

-

Agarose Overlay:

-

Prepare a 2x concentration of growth medium and mix it with an equal volume of melted 1.6% agarose (kept at 42-45°C).

-

Carefully aspirate the viral inoculum and overlay each well with the agarose-medium mixture.

-

Allow the agarose to solidify at room temperature.

-

-

Plaque Development and Visualization:

-

Incubate the plates at 37°C in a CO₂ incubator for 7-14 days, or until plaques (clear zones of dead cells) are visible.

-

To visualize the plaques, a second overlay containing a vital stain like Neutral Red can be added a day before counting.

-

Count the number of plaques at a dilution where they are well-separated and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

-

Signaling Pathways and Experimental Workflows

Adenovirus DNA Replication Initiation Pathway

The following diagram illustrates the key steps in the initiation of adenovirus DNA replication, highlighting the central role of pTP.

Caption: Initiation of Adenovirus DNA Replication.

Experimental Workflow for Adenovirus Production in 293pTP Cells

This diagram outlines the major steps involved in producing recombinant adenovirus using the 293pTP cell line.

Caption: Adenovirus Production Workflow.

Conclusion

The 293pTP cell line represents a targeted approach to improving the efficiency of recombinant adenovirus production. By providing a stable, intracellular source of the precursor terminal protein, this cell line aims to overcome a potential rate-limiting step in viral DNA replication. While more direct comparative data on virus yields would be beneficial, the underlying biological principle is sound. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize the 293pTP cell line in their efforts to produce high-titer adenoviral vectors for a wide range of applications. As with any biological system, optimization of culture and production parameters will be key to achieving maximal yields and robust, reproducible results.

References

- 1. Adenovirus DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The adenovirus priming protein pTP contributes to the kinetics of initiation of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 293 cell lines that inducibly express high levels of adenovirus type 5 precursor terminal protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of manufacturing techniques for adenovirus production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenovirus vector production using low-multiplicity infection of 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genemedi.net [genemedi.net]

- 7. sanquin.org [sanquin.org]

- 8. cellbiolabs.com [cellbiolabs.com]

A Comprehensive Technical Guide to the Culture of HEK293 Cells

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Human Embryonic Kidney (HEK) 293 cells are a cornerstone of modern biological research and the biopharmaceutical industry. Originally derived from human embryonic kidney cells transformed with sheared adenovirus 5 DNA, this cell line has become indispensable for protein expression, vaccine development, drug testing, and signal transduction studies.[1][2][3] Their robust growth, high transfection efficiency, and human origin, which allows for native-like post-translational modifications, make them a versatile tool.[2][4] This technical guide provides a comprehensive overview of the essential culture conditions, detailed experimental protocols, and the fundamental signaling pathways governing the growth of HEK293 cells.

Core Culture Conditions and Quantitative Parameters

Successful cultivation of HEK293 cells hinges on maintaining optimal environmental and nutritional conditions. While specific requirements can vary slightly between HEK293 and its derivatives (e.g., HEK293T), the foundational parameters remain consistent.

Table 1: Optimal Growth Environment for HEK293 Cells

| Parameter | Recommended Condition |

| Temperature | 37°C |

| CO₂ Level | 5% |

| Atmosphere | Humidified |

Table 2: Standard Media Formulations for Adherent HEK293 Cultures

| Component | Standard Formulation | Alternative Formulation |

| Base Medium | High-glucose Dulbecco's Modified Eagle's Medium (DMEM) | Eagle's Minimum Essential Medium (EMEM) |

| Serum | 10% Fetal Bovine Serum (FBS), heat-inactivated | 10% Horse Serum |

| Supplements | 2 mM L-glutamine, 1 mM Sodium Pyruvate, 0.1 mM Non-Essential Amino Acids (NEAA) | 4 mM L-glutamine |

| Antibiotics (Optional) | 100 U/mL Penicillin, 100 µg/mL Streptomycin | 1% Antibiotic-Antimycotic solution |

Note: The use of antibiotics in routine cell culture is debated, as it can mask underlying contamination and may be detrimental to the cells.[1]

Table 3: Key Quantitative Parameters for HEK293 Cell Culture

| Parameter | Adherent Culture | Suspension Culture |

| Seeding Density | 1 x 10⁴ - 5 x 10⁵ cells/cm² | 0.5 x 10⁶ - 1 x 10⁶ cells/mL |

| Passage Confluency | 80-90% | N/A |

| Passage Density (Suspension) | N/A | Maintain between 1 x 10⁵ and 3 x 10⁶ cells/mL |

| Split Ratio | 1:3 to 1:20 | N/A |

| Doubling Time | Approximately 24-36 hours | Approximately 30-34 hours |

| Maximum Cell Density | N/A | Do not exceed 1 x 10⁶ cells/mL for some lines |

| Cryopreservation Density | 1 x 10⁶ - 5 x 10⁶ cells/mL | 1 x 10⁶ - 2 x 10⁶ cells/mL |

Fundamental Signaling Pathways in HEK293 Cell Proliferation

The immortalization and robust proliferation of HEK293 cells are primarily attributed to the integrated adenovirus 5 (Ad5) E1A and E1B genes. These viral oncogenes effectively dysregulate key cellular signaling pathways that control cell cycle progression and apoptosis.

The E1A protein targets the Retinoblastoma (pRb) protein, a critical tumor suppressor that governs the G1/S phase transition of the cell cycle. By binding to and inactivating pRb, E1A promotes uncontrolled entry into the S phase, leading to continuous cell division.

The E1B gene product, E1B-55K, in conjunction with E1A, inactivates the p53 tumor suppressor protein. p53 is a crucial guardian of the genome, inducing cell cycle arrest or apoptosis in response to cellular stress or DNA damage. Its inactivation in HEK293 cells contributes to their genomic instability and resistance to apoptosis.

Furthermore, the adenoviral E1B-55k protein has been shown to interact with components of the WNT/β-catenin signaling pathway, leading to the accumulation of key signaling proteins in cytoplasmic aggregates.[5][6] This can modulate the transcriptional activation of WNT target genes, further influencing cell proliferation.[5] The PI3K/Akt/mTOR and Ras/MAPK pathways are also implicated in regulating the growth and proliferation of HEK293 cells.[7]

Detailed Experimental Protocols

Adherence to standardized protocols is critical for reproducibility in cell culture. The following sections provide detailed methodologies for routine maintenance of adherent HEK293 cells.

Thawing of Cryopreserved HEK293 Cells

This protocol outlines the steps for reviving HEK293 cells from cryogenic storage.

Methodology:

-

Preparation: Pre-warm complete growth medium to 37°C. Add 9.0 mL of the pre-warmed medium to a 15 mL conical centrifuge tube.

-

Thawing: Retrieve a cryovial of HEK293 cells from liquid nitrogen storage. Partially immerse the vial in a 37°C water bath, ensuring the cap remains out of the water to prevent contamination.[8] Gently agitate the vial until only a small ice crystal remains.

-

Cell Transfer: Aseptically transfer the thawed cell suspension from the cryovial to the 15 mL conical tube containing the pre-warmed medium.

-

Centrifugation: Centrifuge the cell suspension at approximately 150 to 400 x g for 8 to 12 minutes to pellet the cells.[8]

-

Resuspension: Carefully aspirate and discard the supernatant, which contains the cryoprotectant (e.g., DMSO). Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Plating: Transfer the resuspended cells into a suitable culture flask (e.g., a T-25 or T-75 flask).

-

Incubation: Place the culture flask in a humidified incubator at 37°C with 5% CO₂.[1]

-

Medium Change: It is advisable to change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

Passaging (Subculturing) of Adherent HEK293 Cells

Regular passaging is essential to maintain a healthy, proliferating culture and prevent nutrient depletion and contact inhibition.

Methodology:

-

Observation: When the cells reach 80-90% confluency, they are ready for passaging.[9]

-

Aspiration: Aseptically aspirate the culture medium from the flask.

-